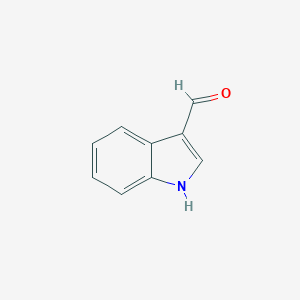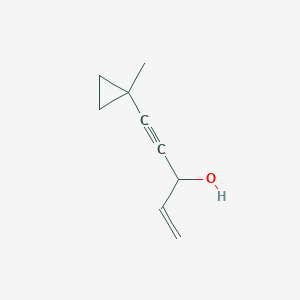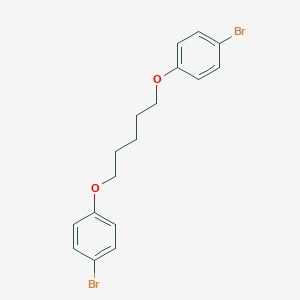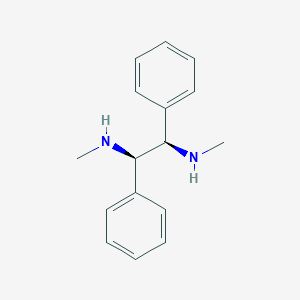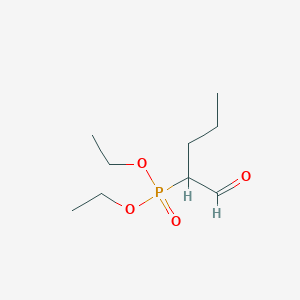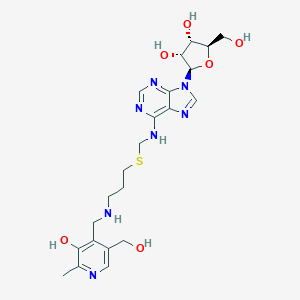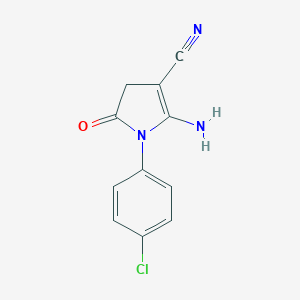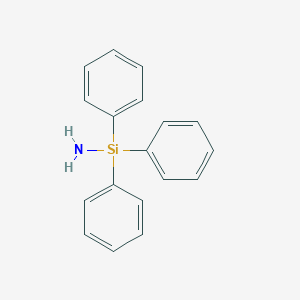
Trifenilsilanamina
Descripción general
Descripción
1,1,1-Triphenylsilylamine is an organic silicon compound with the molecular formula C₁₈H₁₇NSi and a molecular weight of 275.42 g/mol . It is a stable, colorless solid that is soluble in organic solvents such as dimethylformamide and toluene . The compound is known for its applications in organic electronics and as an intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
1,1,1-Triphenylsilylamine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Triphenylsilylamine, also known as Triphenylsilanamine or 1,1,1-Triphenylsilylamine, is a silyl compound
Mode of Action
It is widely employed in organic synthesis and for the derivatization of biological molecules . It may interact with its targets to induce changes at the molecular level, but the exact nature of these interactions is currently unknown.
Biochemical Pathways
It is used in various studies such as the preparation of dimers of the type [ti (μ-nr) (nme 2) 2] 2 (r = 1-adamantyl, ( t )bu, siph 3), silylation during the pretreatment of fused silica capillary surface to achieve a homogeneous film, and the synthesis of 9-aminopyrido [3′,3′:4,5]pyrrolo [1,2- c ]pyrimidine (9-aminosubstituted derivative) . These applications suggest that it may affect a range of biochemical pathways.
Result of Action
Given its use in organic synthesis and derivatization of biological molecules , it can be inferred that it may induce changes at the molecular level.
Action Environment
It is known that the compound is a colorless, viscous liquid with a distinct amine odor , suggesting that it may be stable under a range of conditions.
Métodos De Preparación
1,1,1-Triphenylsilylamine can be synthesized through the reaction of silane reagents with triphenylamine . The typical synthetic route involves adding the silane reagent to a solution of triphenylamine, followed by heating the reaction mixture under an inert atmosphere . The reaction is usually carried out in a solvent such as toluene or dimethylformamide. After the reaction is complete, the product can be purified through solvent extraction, crystallization, and distillation .
Análisis De Reacciones Químicas
1,1,1-Triphenylsilylamine undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the silyl group is replaced by other functional groups.
Common reagents used in these reactions include thionyl chloride, various silane reagents, and organic solvents like toluene and dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1,1,1-Triphenylsilylamine is unique compared to other similar compounds due to its specific structure and properties:
Triphenylaminosilane: Similar in structure but differs in the functional groups attached to the silicon atom.
Trimethylsilylamine: Contains methyl groups instead of phenyl groups, resulting in different reactivity and applications.
Dimethyltrimethylsilylamine: Another related compound with different substituents on the silicon atom, leading to variations in chemical behavior and uses.
These comparisons highlight the uniqueness of 1,1,1-Triphenylsilylamine in terms of its specific applications and chemical properties.
Propiedades
IUPAC Name |
[amino(diphenyl)silyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOALGKMKUSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194983 | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4215-80-9 | |
| Record name | 1,1,1-Triphenylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4215-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-triphenylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)
